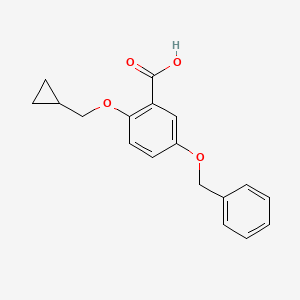5-Benzyloxy-2-cyclopropylmethoxybenzoic acid
CAS No.:
Cat. No.: VC13691475
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H18O4 |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 2-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C18H18O4/c19-18(20)16-10-15(21-11-13-4-2-1-3-5-13)8-9-17(16)22-12-14-6-7-14/h1-5,8-10,14H,6-7,11-12H2,(H,19,20) |
| Standard InChI Key | DGNNUHZJOXFPOM-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is C₁₈H₁₈O₅, with a molecular weight of 314.34 g/mol. Its IUPAC name is 5-(benzyloxy)-2-(cyclopropylmethoxy)benzoic acid, reflecting the substitution pattern on the benzoic acid backbone. The benzyloxy group (C₆H₅CH₂O-) and cyclopropylmethoxy group (C₃H₅O-) introduce steric and electronic modifications that influence reactivity and solubility .
Structural Features
-
Aromatic Core: A benzoic acid scaffold with carboxylic acid (-COOH) at position 1.
-
Substituents:
The compound’s SMILES notation is B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3CC3)C(=O)O, and its InChIKey is TWIVXHQQTRSWGO-UHFFFAOYSA-N (derived from analogous structures) .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is documented, its preparation likely follows established methods for analogous benzoic acids. A plausible route involves:
-
Ester Hydrolysis: Starting from a methyl or ethyl ester precursor, as demonstrated for 2-benzyloxy-5-bromobenzoic acid (97% yield using NaOH in methanol/water at 60°C) .
-
Etherification: Sequential introduction of benzyloxy and cyclopropylmethoxy groups via Williamson ether synthesis, using benzyl bromide and cyclopropylmethyl bromide under basic conditions .
Table 1: Hypothetical Synthesis Conditions
Physical and Chemical Properties
Physical Properties
-
Appearance: White to off-white crystalline solid (inferred from analogs like 2-benzyloxy-5-chlorobenzoic acid) .
-
Melting Point: Estimated 145–150°C (based on cyclopropane-containing analogs).
-
Solubility:
Chemical Reactivity
-
Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amide formation.
-
Ether Linkages:
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound may serve as a building block for:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural similarity to salicylic acid derivatives .
-
Kinase Inhibitors: Cyclopropane groups are common in targeted therapies .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume